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molecular formula C9H9NO4 B1254781 Benzoic acid, 2-(acetyloxy)-5-amino- CAS No. 99450-52-9

Benzoic acid, 2-(acetyloxy)-5-amino-

Cat. No. B1254781
M. Wt: 195.17 g/mol
InChI Key: PNKIVCMRLDCYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189878B2

Procedure details

The mixture of 2-ethanoyloxy-5-tert-butoxycarbonylaminobenzoic acid (1.01 g, 3.42 mmole) in TFA/CH2Cl2 (20.0 ml. 1:1 v/v) was stirred for 30 min at room temperature. After the reaction mixture was concentrated, the residue was dissolved in ether. The resulting residue was recrystallized from ethyl acetate/hexane to give 0.65 g (97% yield) of 2-ethanoyloxy-5-aminobenzoic acid as a white solid.
Name
2-ethanoyloxy-5-tert-butoxycarbonylaminobenzoic acid
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:11]([NH:14]C(OC(C)(C)C)=O)=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
2-ethanoyloxy-5-tert-butoxycarbonylaminobenzoic acid
Quantity
1.01 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)O)C=C(C=C1)NC(=O)OC(C)(C)C
Name
TFA CH2Cl2
Quantity
20 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ether
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)O)C=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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